molecular formula C13H16N2OS B2539692 1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one CAS No. 380346-04-3

1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one

Cat. No. B2539692
CAS RN: 380346-04-3
M. Wt: 248.34
InChI Key: DBWLILIGTOMLPV-UHFFFAOYSA-N
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Description

“1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one” is a compound that contains a thiazole ring . Thiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Imidazole derivatives exhibit significant antibacterial and antimycobacterial properties. Researchers have synthesized various compounds containing the 1,3-diazole ring and evaluated their efficacy against bacterial and mycobacterial strains. For instance, compounds 1a and 1b demonstrated good antimicrobial potential .

Antioxidant Activity

Certain imidazole derivatives, including those with the 1,3-diazole core, exhibit antioxidant properties. These compounds scavenge free radicals and protect cells from oxidative damage. Researchers have compared their scavenging potential to well-known antioxidants like ascorbic acid .

Other Applications

Beyond the mentioned fields, imidazole derivatives find use in diverse areas such as antipyretic, antihelmintic, antifungal, and antiallergic activities. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial) .

Mechanism of Action

Target of Action

Thiazoles and imidazoles, the classes of compounds that “1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one” belongs to, are known to interact with a variety of biological targets. For instance, some imidazole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of thiazoles and imidazoles can vary widely depending on their specific structures and targets. Some thiazole derivatives, for example, have been found to interact with topoisomerase II, resulting in DNA double-strand breaks . .

Biochemical Pathways

Thiazoles and imidazoles can affect a variety of biochemical pathways. For example, some imidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .

Result of Action

The result of a compound’s action can vary widely depending on its specific targets and mode of action. Some thiazole derivatives, for example, have been found to have significant analgesic and anti-inflammatory activities . .

properties

IUPAC Name

1-[4-[(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-3-11-8-17-13(14-11)15-12-6-4-10(5-7-12)9(2)16/h4-7,11H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWLILIGTOMLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CSC(=N1)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one

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